molecular formula C14H12O4 B156206 1,5-Diformyl-4,8-dimethoxynaphthalene CAS No. 128038-44-8

1,5-Diformyl-4,8-dimethoxynaphthalene

Cat. No. B156206
CAS RN: 128038-44-8
M. Wt: 244.24 g/mol
InChI Key: HGZBGPCUMDHKMC-UHFFFAOYSA-N
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Description

1,5-Diformyl-4,8-dimethoxynaphthalene is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,5-Diformyl-4,8-dimethoxynaphthalene is represented by the SMILES notation: COC1=C2C(=CC=C(C2=C(C=C1)C=O)OC)C=O .


Physical And Chemical Properties Analysis

1,5-Diformyl-4,8-dimethoxynaphthalene has a molecular weight of 244.24 . The compound’s specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Vibrational Spectroscopy and Density Functional Theory

1,5-Dimethoxynaphthalene, closely related to 1,5-Diformyl-4,8-dimethoxynaphthalene, has been characterized using vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. This includes molecular structure, atomic charges, vibrational frequencies, and natural bond orbital analysis (Kandasamy et al., 2015).

Synthesis of Derivatives

Research on the demethylation of 4,8-dibenzoyl-1,5-dimethoxynaphthalene to create bis-peri-hydroxydiketone and its derivatives contributes to the chemical understanding and potential applications of similar compounds (Mezheritskii et al., 2001).

Matrix-Assisted Laser Desorption/Ionization (MALDI)

2,7-Dimethoxynaphthalene (DMN), a compound similar to 1,5-Diformyl-4,8-dimethoxynaphthalene, has been used as a matrix in MALDI for the ionization of labile molecules like polymetallic porphyrins, demonstrating its utility in soft ionization techniques (Aiello et al., 2004).

Functionalized Carbon Nanohoops

Research into the synthesis of functionalized carbon nanohoops incorporating 5,8-dimethoxynaphth-1,4-diyl units, a structural analog to 1,5-Diformyl-4,8-dimethoxynaphthalene, highlights potential applications in nanotechnology and materials science (Huang et al., 2014).

Photoinduced Charge Transfer

Studies on the synthesis of nanoconjugates using compounds like 1,5-Diformyl-4,8-dimethoxynaphthalene have been instrumental in understanding photoinduced charge transfer processes, which are crucial in the development of photovoltaic and photocatalytic materials (Kahnt et al., 2008).

Antibacterial Activity

Compounds structurally similar to 1,5-Diformyl-4,8-dimethoxynaphthalene, such as 5,6-dimethoxynaphthalene-2-carboxylic acid, have been synthesized and shown to possess antibacterial properties, suggesting potential applications in medicinal chemistry (Göksu & Uğuz, 2005).

Self-Assembly and Aromatic-Aromatic Interactions

The interaction between electron-deficient and electron-rich dimethoxynaphthalenes in water due to hydrophobic and electrostatic effects highlights their potential in designing self-assembling materials (Gabriel & Iverson, 2002).

Homogeneous Pyrolysis

The homogeneous pyrolysis of dimethoxynaphthalenes, related to 1,5-Diformyl-4,8-dimethoxynaphthalene, offers insights into the thermal decomposition processes relevant in industrial chemistry and material science (Platonov et al., 2002).

properties

IUPAC Name

4,8-dimethoxynaphthalene-1,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-3-10(8-16)14-12(18-2)6-4-9(7-15)13(11)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZBGPCUMDHKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C(C2=C(C=C1)C=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560946
Record name 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diformyl-4,8-dimethoxynaphthalene

CAS RN

128038-44-8
Record name 4,8-Dimethoxynaphthalene-1,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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